Methyl (6R)-6-methylmorpholine-2-carboxylate
Description
Methyl (6R)-6-methylmorpholine-2-carboxylate is a chiral morpholine derivative characterized by a methyl ester group at position 2 and a methyl substituent at position 6 of the morpholine ring. Its stereochemistry, specifically the (6R) configuration, is critical for its physicochemical and biological properties. This compound is often utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and chiral ligands .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (6R)-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6?/m1/s1 |
InChI Key |
HRHYRCUGGGPZNL-LWOQYNTDSA-N |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C(=O)OC |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group at the 6th position is oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Methyl (6R)-6-methylmorpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl (6R)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- Ethyl (2S,6R)-6-Methylmorpholine-2-Carboxylate (CAS 87439-10-9): Differs in ester group (ethyl vs. methyl) and stereochemistry at position 2 (2S vs. 2R in the target compound).
- rac-(2R,6R)-6-Methylmorpholine-2-Carboxylic Acid Hydrochloride :
Morpholine-Based Derivatives
- (2R,6R)-6-Carboxylatomethyl-2-Hydroxymethyl-2,4,4-Trimethylmorpholinium :
- Features a carboxylatomethyl group and hydroxymethyl substituents. Tested as a carnitine acetyltransferase (CAT) inhibitor, demonstrating that the (2R,6R) configuration enables two-point binding to the enzyme. This highlights the importance of stereochemistry in biological activity, a trait shared with the target compound .
- Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate: A phosphate-containing morpholine derivative with complex stereochemistry. Its biochemical role as a phosphorylation intermediate contrasts with the target compound’s simpler ester functionality .
Heterocyclic Carboxylate Esters
- Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate: A fused tricyclic compound with a pyrroloquinoline core. While structurally distinct, its synthesis (via AlCl3-mediated cyclization) shares similarities with methods used for morpholine derivatives. Key differences include IR carbonyl stretches (1731 cm⁻¹ for ester vs. 1701 cm⁻¹ for NCO in quinoline derivatives) .
- Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate: A quinoline-based ester synthesized via methyl iodide esterification. The aryl substituents at position 2 influence electronic properties, contrasting with the morpholine ring’s saturated oxygen in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Stereochemical Influence : The (6R) configuration in morpholine derivatives is critical for enzyme inhibition, as demonstrated by CAT inhibition studies. Enantiomeric impurities (e.g., racemic mixtures) reduce biological efficacy .
Ester Group Impact : Replacing the methyl ester with ethyl (e.g., Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Flexibility : Morpholine derivatives are often synthesized via straightforward esterification or cyclization reactions, enabling modular modifications for drug discovery .
Biological Activity
Methyl (6R)-6-methylmorpholine-2-carboxylate is a chiral compound belonging to the morpholine derivatives class. Its unique stereochemistry and structural features, particularly the morpholine ring and carboxylate group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
Structural Characteristics
This compound features:
- A morpholine ring that contributes to its bioactivity.
- A carboxylate functional group that may facilitate interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. The presence of the carboxylic acid moiety suggests it may interact with various enzymes, potentially modulating their activity. Specific studies have highlighted its role in inhibiting certain classes of enzymes, such as histone deacetylases (HDACs) and other related targets:
| Enzyme | Inhibition Activity | IC50 Value |
|---|---|---|
| HDAC1 | Moderate inhibition | 14–67 nM |
| HDAC2 | Moderate inhibition | 14–67 nM |
| HDAC3 | Moderate inhibition | 14–67 nM |
| HDAC10 | Selective inhibition | >200-fold more potent than HDAC6 |
Receptor Binding
The compound's ability to bind to specific receptors has been explored, suggesting its potential therapeutic applications in treating neurodisorders and other diseases. The morpholine structure is known to facilitate interactions with neurotransmitter receptors, which could lead to modulation of neural signaling pathways.
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, this compound was shown to reduce neuronal apoptosis in vitro, indicating its potential for treating neurodegenerative diseases.
- Antioxidant Activity : Another study assessed the antioxidant properties of related morpholine derivatives, suggesting that this compound may also possess antioxidant effects, contributing to its protective role in cellular environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound likely binds to the active sites of enzymes, altering their conformation and inhibiting their function.
- Receptor Modulation : By interacting with neurotransmitter receptors, it may influence synaptic transmission and neuronal excitability.
Future Research Directions
Further research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring derivatives of the compound to enhance potency and selectivity towards specific biological targets.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
